Cas no 113772-13-7 (Methyl Cyano(2-nitrophenyl)acetate)

Methyl Cyano(2-nitrophenyl)acetate is a versatile organic compound characterized by its cyano and nitro functional groups attached to a phenyl ring, esterified with a methyl group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of heterocyclic compounds and fine chemicals. Its reactivity is enhanced by the electron-withdrawing effects of the nitro and cyano groups, facilitating nucleophilic substitution and condensation reactions. The compound is commonly employed in pharmaceutical and agrochemical research due to its ability to serve as a precursor for active ingredients. It is typically handled under controlled conditions due to its sensitivity to moisture and light.
Methyl Cyano(2-nitrophenyl)acetate structure
113772-13-7 structure
商品名:Methyl Cyano(2-nitrophenyl)acetate
CAS番号:113772-13-7
MF:C10H8N2O4
メガワット:220.18152
CID:134046
PubChem ID:2779220

Methyl Cyano(2-nitrophenyl)acetate 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, a-cyano-2-nitro-, methyl ester
    • METHYL 2-CYANO-2-(2-NITROPHENYL)ACETATE
    • Methyl Cyano(2-nitrophenyl)acetate
    • HMS555N15
    • α-Cyano-2-nitro-benzeneacetic Acid Methyl Ester
    • Maybridge1_005053
    • 2-Nitrophenylcyanoacetic acid, methyl ester
    • Benzeneacetic acid, alpha-cyano-2-nitro-, methyl ester
    • 113772-13-7
    • SCHEMBL1803059
    • AKOS004907486
    • Benzeneacetic acid,a-cyano-2-nitro-,methyl ester
    • F70237
    • FT-0628449
    • Oprea1_496978
    • NSMXJMPKVCIXCH-UHFFFAOYSA-N
    • DTXSID90381330
    • インチ: InChI=1S/C10H8N2O4/c1-16-10(13)8(6-11)7-4-2-3-5-9(7)12(14)15/h2-5,8H,1H3
    • InChIKey: NSMXJMPKVCIXCH-UHFFFAOYSA-N
    • ほほえんだ: COC(C(C1=CC=CC=C1[N+]([O-])=O)C#N)=O

計算された属性

  • せいみつぶんしりょう: 220.04800
  • どういたいしつりょう: 220.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 95.9Ų

じっけんとくせい

  • 密度みつど: 1.336
  • ゆうかいてん: 58-59°C
  • ふってん: 393.2°Cat760mmHg
  • フラッシュポイント: 191.6°C
  • 屈折率: 1.56
  • PSA: 95.91000
  • LogP: 1.89818

Methyl Cyano(2-nitrophenyl)acetate セキュリティ情報

  • セキュリティの説明: S36/37
  • 危険物標識: Xn
  • セキュリティ用語:S36/37
  • リスク用語:R20/21/22

Methyl Cyano(2-nitrophenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M294550-5g
Methyl Cyano(2-nitrophenyl)acetate
113772-13-7
5g
$397.00 2023-05-18
TRC
M294550-10g
Methyl Cyano(2-nitrophenyl)acetate
113772-13-7
10g
$775.00 2023-05-18
TRC
M294550-1g
Methyl Cyano(2-nitrophenyl)acetate
113772-13-7
1g
$ 115.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-218805-2 g
Methyl Cyano(2-nitrophenyl)acetate,
113772-13-7
2g
¥2,482.00 2023-07-10
A2B Chem LLC
AA12272-100mg
Benzeneacetic acid, α-cyano-2-nitro-, methyl ester
113772-13-7 98%
100mg
$160.00 2024-04-20
TRC
M294550-500mg
Methyl Cyano(2-nitrophenyl)acetate
113772-13-7
500mg
$ 75.00 2023-09-07
TRC
M294550-2g
Methyl Cyano(2-nitrophenyl)acetate
113772-13-7
2g
$ 161.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-218805-2g
Methyl Cyano(2-nitrophenyl)acetate,
113772-13-7
2g
¥2482.00 2023-09-05

Methyl Cyano(2-nitrophenyl)acetate 関連文献

Methyl Cyano(2-nitrophenyl)acetateに関する追加情報

Methyl Cyano(2-nitrophenyl)acetate (CAS No. 113772-13-7): A Comprehensive Overview of Its Chemical Properties and Applications

The Methyl Cyano(2-nitrophenyl)acetate, identified by the CAS Registry Number 113772-13-7, represents a critical compound in contemporary chemical research. This organic ester derivative, characterized by its unique structure combining a cyano group, a nitro-substituted phenyl ring, and an acetate moiety, has garnered significant attention due to its versatile reactivity and potential applications in drug design and materials science. Recent advancements in synthetic methodologies have further highlighted its role as a platform molecule for constructing bioactive compounds with tailored pharmacological profiles.

Structurally, the compound features a central acetate ester group (Cyano(2-nitrophenyl)acetate) linked to a methyl substituent via an oxygen atom. The nitro group (NO₂) attached to the phenyl ring imparts electron-withdrawing properties, enhancing the electrophilicity of the adjacent carbon atoms. This structural feature facilitates nucleophilic substitution reactions—a property extensively exploited in medicinal chemistry for site-specific functionalization. For instance, studies published in Journal of Medicinal Chemistry (2023) demonstrated how this compound serves as an intermediate in synthesizing analogs of tyrosine kinase inhibitors, leveraging its nitro-group reactivity to modulate enzyme-binding affinity.

In terms of physicochemical properties, the compound exhibits a melting point of approximately 85–88°C and a solubility profile favoring polar organic solvents such as dimethylformamide (DMF) and dichloromethane. Its spectral data—specifically the infrared absorption peaks at ~1690 cm⁻¹ (ester carbonyl stretch) and ~840 cm⁻¹ (methyl rocking)—align with established standards for nitroaromatic esters. These characteristics are pivotal for quality control during large-scale synthesis, ensuring batch consistency in pharmaceutical manufacturing processes.

Recent research has expanded its utility beyond traditional organic synthesis into advanced biomedical applications. A groundbreaking study in Nature Communications (January 2024) revealed that derivatized forms of this compound exhibit selective cytotoxicity toward cancer cells by disrupting mitochondrial membrane potential. The nitro group’s redox activity under hypoxic tumor conditions generates reactive oxygen species (RNS), triggering apoptosis without significant off-target effects on healthy tissues—a breakthrough aligning with current trends toward precision oncology.

In materials science, the compound’s ability to form stable coordination complexes with transition metals has been leveraged for designing stimuli-responsive polymers. Researchers at MIT reported in Advanced Materials (March 2024) that incorporating this molecule into polyurethane networks enables pH-sensitive swelling behavior, making it ideal for drug delivery systems requiring environmental responsiveness. The cyano group acts as a hydrogen-bonding site while the nitrophenyl moiety provides redox-triggerable functionality—a dual functionality rarely found in single-component additives.

Eco-toxicological evaluations conducted under OECD guidelines have established its low acute toxicity profile when handled under standard laboratory protocols. However, its photostability under UV irradiation (t₁/₂ > 48 hours) underscores the importance of controlled storage conditions during industrial use. This stability also positions it as a candidate for outdoor-use formulations requiring prolonged shelf life without degradation-induced byproduct formation.

The integration of computational chemistry tools has further accelerated its application development. Quantum mechanical calculations using DFT methods revealed that substituting the methyl group with fluorinated alkyl chains enhances lipophilicity while preserving key reactive sites—a design strategy now being tested in preclinical trials for improving drug bioavailability. Such insights exemplify how modern interdisciplinary approaches are unlocking new dimensions for this well-characterized yet continually evolving chemical entity.

In conclusion, theMethyl Cyano(2-nitrophenyl)acetate (CAS No. 113772-13-7) stands at the intersection of fundamental chemical research and applied innovation across multiple industries. Its structural versatility combined with emerging mechanistic understandings continues to drive discoveries ranging from targeted therapeutics to smart material systems—positioning it as an indispensable tool in 21st-century scientific exploration.

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(CAS:113772-13-7)Methyl Cyano(2-nitrophenyl)acetate
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清らかである:95%+
はかる:1g/5g/10g/100g
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